molecular formula C14H17ClN2O3 B12630166 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester

Cat. No.: B12630166
M. Wt: 296.75 g/mol
InChI Key: VZMVFATZGYPQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolopyridine derivative featuring a tert-butyl ester group, a 6-chloro substituent, and a hydroxymethyl group at position 2. Pyrrolopyridines are heterocyclic frameworks widely utilized in medicinal chemistry due to their structural resemblance to purines and their ability to modulate biological targets such as kinases and receptors . The tert-butyl ester moiety enhances metabolic stability and lipophilicity, which is advantageous in drug design for improved bioavailability .

Properties

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

tert-butyl 2-[6-chloro-2-(hydroxymethyl)pyrrolo[2,3-b]pyridin-1-yl]acetate

InChI

InChI=1S/C14H17ClN2O3/c1-14(2,3)20-12(19)7-17-10(8-18)6-9-4-5-11(15)16-13(9)17/h4-6,18H,7-8H2,1-3H3

InChI Key

VZMVFATZGYPQLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=CC2=C1N=C(C=C2)Cl)CO

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester typically involves multiple stepsThe final step involves the esterification with 1,1-dimethylethyl alcohol under specific reaction conditions .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several pyrrolopyridine derivatives with variations in substituents, ester groups, and biological applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Pyrrolopyridine Derivatives

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Key Features/Applications Reference
Target Compound (Not explicitly listed) 6-chloro, 2-hydroxymethyl, tert-butyl C₁₃H₁₅ClN₂O₃* ~286.7* Enhanced polarity from hydroxymethyl; potential intermediate in kinase inhibitors
tert-Butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate (754214-95-4) 5-bromo, tert-butyl C₁₃H₁₅BrN₂O₂ 311.17 Bromine enhances halogen bonding; used in cross-coupling reactions
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester (1056135-39-7) 6-bromo, 3-iodomethyl, tert-butyl C₁₃H₁₄BrIN₂O₂ 437.07 Bulky iodomethyl group may sterically hinder interactions; used in radiopharmaceuticals
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4,6-dichloro-, methyl ester (1125592-35-9) 4,6-dichloro, methyl ester C₉H₆Cl₂N₂O₂ 245.0 Dichloro substitution increases electrophilicity; methyl ester offers faster hydrolysis than tert-butyl
Venetoclax intermediate (1235865-75-4) 4-fluoro, pyrrolo[2,3-b]pyridin-5-yloxy C₁₄H₁₀FN₂O₃ 288.24 Anti-cancer activity via BCL-2 inhibition; methyl ester facilitates prodrug design

*Estimated based on structural analogs (e.g., ).

Key Findings:

Substituent Effects: Halogenation: Bromo and iodo substituents (e.g., 5-bromo, 6-bromo) improve binding to hydrophobic pockets in enzymes but increase molecular weight and steric bulk . Chloro groups (as in the target compound) balance electronic effects with reduced steric hindrance.

Ester Group Impact :

  • tert-Butyl vs. Methyl Esters : tert-Butyl esters (e.g., target compound, 754214-95-4) resist hydrolysis under physiological conditions, making them suitable for prodrugs requiring slow activation. Methyl esters (e.g., 1125592-35-9) hydrolyze faster, enabling rapid release of active acids .

Biological Relevance :

  • Pyrrolopyridines with tert-butyl esters are prevalent in anti-cancer agents (e.g., Venetoclax intermediates) due to their stability and ability to penetrate cell membranes . The target compound’s hydroxymethyl group may confer unique interactions in kinase or receptor binding sites.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester is a chemical compound with significant potential in pharmaceutical applications. This compound is part of the pyrrolopyridine family, characterized by its unique bicyclic structure that combines a pyrrole and a pyridine ring. The presence of various functional groups enhances its biological activity and versatility in synthetic chemistry.

Molecular Characteristics

PropertyValue
CAS Number 1140512-61-3
Molecular Formula C15H17ClN2O4
Molecular Weight 324.76 g/mol
IUPAC Name 6-chloro-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolo[2,3-b]pyridine-2-carboxylate
InChI Key UIWTYFICRXSIFB-UHFFFAOYSA-N

Research indicates that compounds within the pyrrolopyridine class exhibit a range of biological activities, particularly as inhibitors of specific kinases such as SGK-1 (serum/glucocorticoid-regulated kinase 1). The inhibition of SGK-1 has implications for treating various diseases, including cancer and metabolic disorders. The compound's mechanism typically involves the modulation of signaling pathways related to cell growth and survival.

Pharmacological Properties

1H-Pyrrolo[2,3-b]pyridine derivatives have been studied for their potential therapeutic effects:

  • Antitumor Activity : Studies have shown that these compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antidiabetic Effects : Some derivatives have demonstrated the ability to enhance insulin sensitivity and glucose uptake in adipocytes.
  • Antimicrobial Properties : Certain compounds exhibit significant activity against mycobacterial infections.

Case Study 1: SGK-1 Inhibition

A study published in a patent document (WO2006063167A1) highlighted the use of 1H-pyrrolo[2,3-b]pyridine derivatives as effective SGK-1 inhibitors. In vitro assays indicated that these compounds could significantly reduce SGK-1 activity, providing a basis for their use in treating diseases associated with dysregulated SGK-1 signaling .

Case Study 2: Antidiabetic Activity

Research published in the journal PMC8069244 examined the insulin-sensitizing effects of pyrrolo[3,4-c]pyridine derivatives. The study found that certain compounds increased glucose incorporation into lipids by up to 37.4% when tested at concentrations ranging from 0.3 to 100 µM. This suggests potential applications in managing type 2 diabetes .

Case Study 3: Antiviral Activity

In another investigation, pyrrolopyridine derivatives were tested for their anti-HIV properties. Compounds demonstrated moderate inhibitory effects on HIV replication, with some exhibiting an EC50 value of less than 10 µM. The structural modifications significantly influenced their antiviral potency .

Summary of Biological Activities

Activity TypeObserved EffectsReference
SGK-1 Inhibition Effective reduction in SGK-1 activityWO2006063167A1
Antidiabetic Increased insulin sensitivityPMC8069244
Antiviral Moderate inhibition of HIV replicationPMC8069244
Antitumor Induction of apoptosis in cancer cell linesGeneral findings

Q & A

Section 1: Synthesis and Structural Optimization

Basic Research Question : What are the key considerations for designing a synthetic route for this compound, particularly regarding the protection of the hydroxymethyl group and the stability of the tert-butyl ester under acidic/basic conditions?

  • Methodological Answer : The tert-butyl ester group is susceptible to cleavage under acidic conditions (e.g., TFA) but stable under basic conditions. To protect the hydroxymethyl group during synthesis, consider using silyl ethers (e.g., TBSCl) or acetyl groups, which can be removed selectively post-synthesis. A stepwise approach, as seen in analogous pyrrolopyridine syntheses, involves coupling the acetic acid moiety after constructing the pyrrolopyridine core .

Advanced Research Question : How can researchers resolve contradictions in reported yields for similar compounds when varying substituents (e.g., chloro vs. fluoro) on the pyrrolopyridine core?

  • Methodological Answer : Systematic variation of reaction parameters (temperature, solvent, catalyst loading) is critical. For example, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), steric hindrance from the 6-chloro group may reduce reactivity compared to smaller substituents. Use kinetic studies (e.g., in situ NMR) to identify rate-limiting steps and optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) .

Section 2: Analytical Characterization

Basic Research Question : What analytical techniques are most effective for confirming the regioselectivity of the 6-chloro substitution and the integrity of the hydroxymethyl group?

  • Methodological Answer : Combine ¹H/¹³C NMR (e.g., DEPT-135 for identifying CH₂ groups) with HSQC to map coupling between the hydroxymethyl protons and adjacent carbons. High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) can resolve ambiguities in regiochemistry .

Advanced Research Question : How can researchers address discrepancies between theoretical and observed HPLC retention times for this compound under varying pH conditions?

  • Methodological Answer : Use ion-pair chromatography (e.g., with ammonium acetate buffer at pH 6.5 ) to stabilize the compound’s ionization state. Adjust mobile phase composition (e.g., acetonitrile:water ratio) and compare with computational models (e.g., logP predictions via ChemAxon or ACD/Labs) to reconcile deviations caused by the compound’s amphiphilic nature .

Section 3: Pharmacological and Mechanistic Studies

Basic Research Question : What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity, given its structural similarity to kinase inhibitors?

  • Methodological Answer : Prioritize kinase inhibition panels (e.g., Eurofins KinaseProfiler) targeting JAK2, ALK, or EGFR kinases, where pyrrolopyridine derivatives show affinity. Include counter-screens for off-target effects (e.g., cytochrome P450 inhibition) due to the tert-butyl ester’s potential metabolic liability .

Advanced Research Question : How can structure-activity relationship (SAR) studies be designed to isolate the contributions of the 6-chloro and hydroxymethyl substituents to target binding?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., 6-fluoro, 6-bromo; hydroxymethyl replaced with methyl or carboxylate). Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding thermodynamics and kinetics. Molecular dynamics simulations (e.g., Desmond) can model steric/electronic interactions .

Section 4: Stability and Degradation Pathways

Basic Research Question : What are the dominant degradation pathways for this compound under accelerated stability conditions (e.g., 40°C/75% RH)?

  • Methodological Answer : Monitor hydrolytic cleavage of the tert-butyl ester via LC-MS, particularly under acidic conditions. For the hydroxymethyl group, assess oxidation to the carboxylic acid using radical scavengers (e.g., BHT) in stability-indicating methods .

Advanced Research Question : How can researchers reconcile conflicting data on the compound’s photostability in different solvent systems?

  • Methodological Answer : Conduct controlled UV-vis exposure experiments in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents. Use ESR spectroscopy to detect radical intermediates formed during photodegradation. Correlate findings with computational UV spectra (TD-DFT) to identify reactive chromophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.